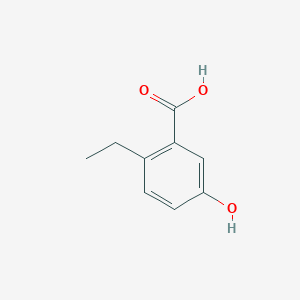

2-Ethyl-5-hydroxybenzoic acid

Description

Contextualization of Substituted Hydroxybenzoic Acids in Contemporary Chemical Research

Substituted hydroxybenzoic acids represent a pivotal class of aromatic compounds in modern chemical research. These molecules are characterized by a benzoic acid core functionalized with one or more hydroxyl groups and other substituents on the aromatic ring. jmb.or.kr The nature, number, and position of these substituents profoundly influence the molecule's physicochemical properties, such as acidity, solubility, and electronic distribution, as well as its chemical reactivity and biological activity. nist.govnih.gov Researchers are actively exploring how modifications to the substitution pattern can lead to the development of novel molecular salts, cocrystals, and derivatives with tailored properties. nist.gov Synthetic methodologies are a key area of focus, with studies ranging from traditional esterification and halogenation to the development of eco-friendly and efficient synthesis protocols, such as those utilizing microwave irradiation or novel catalytic systems. researchgate.net The investigation of these compounds is crucial for advancing our fundamental understanding of structure-property relationships in organic chemistry.

Significance of Phenolic Carboxylic Acids in Bioactive Molecule Discovery and Development

Phenolic carboxylic acids, a major subgroup of polyphenols found widely in plants, are of immense interest in the discovery and development of bioactive molecules. jmb.or.kr Their structure, which includes a phenol (B47542) moiety and a carboxylic acid group, endows them with significant antioxidant properties, primarily through radical scavenging mechanisms involving hydrogen atom donation. azjm.org This inherent bioactivity makes them valuable scaffolds in medicinal chemistry and pharmacology. Numerous studies have documented their broad spectrum of potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities. azjm.orgglobalresearchonline.net Furthermore, these acids often serve as precursors or key building blocks in the synthesis of more complex bioactive molecules and natural products. jmb.or.kr The exploration of phenolic carboxylic acids and their derivatives continues to be a fruitful avenue for identifying lead compounds in drug discovery programs, aiming to harness their natural protective functions for human health applications. azjm.org

Rationale for Dedicated Academic Investigation of 2-Ethyl-5-hydroxybenzoic Acid

Despite the extensive research into substituted hydroxybenzoic acids, the specific compound this compound remains a sparsely studied molecule. Its unique structure, featuring an ethyl group ortho to the carboxylic acid and a hydroxyl group in the meta position, distinguishes it from more commonly investigated isomers like salicylic (B10762653) acid (2-hydroxybenzoic acid) or p-hydroxybenzoic acid. This specific substitution pattern is expected to confer distinct steric and electronic properties, influencing its reactivity, molecular interactions, and potential biological activity in ways that cannot be simply extrapolated from other analogues.

A dedicated academic investigation is warranted to fill this knowledge gap. Characterizing its fundamental properties and exploring its synthetic accessibility are crucial first steps. Furthermore, evaluating its biological profile in comparison to other hydroxybenzoic acids could provide valuable insights into structure-activity relationships, potentially revealing novel applications. The limited availability of data for this compound presents an opportunity for original research that can contribute to the broader chemical and pharmacological understanding of this important class of compounds.

Overview of Key Research Domains and Methodological Approaches

The academic investigation of this compound would logically encompass several key research domains.

Synthetic Chemistry: A primary focus would be the development and optimization of efficient synthetic routes. While general methods for creating substituted benzoic acids exist, such as those starting from benzene (B151609) or involving the functionalization of phenol precursors, specific pathways tailored to achieve the desired 2-ethyl-5-hydroxy substitution pattern need to be established and documented. researchgate.netpearson.com

Structural and Physicochemical Characterization: Comprehensive characterization is essential. This involves the use of standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry, to confirm the molecular structure. ijpbs.com Physical properties such as melting point, solubility, and lipophilicity (logP) would also be determined to build a complete profile of the compound. sigmaaldrich.comchemeo.com

Biological Screening: Given the established bioactivities of related phenolic acids, a key domain of inquiry would be the systematic screening of this compound for various biological effects. azjm.orgglobalresearchonline.net This would involve a battery of in vitro assays to assess its antioxidant, antimicrobial, and cytotoxic potential against various cell lines. nih.gov

Derivatization and Analogue Synthesis: To explore structure-activity relationships, the synthesis of derivatives (e.g., esters, amides) would be a logical progression. researchgate.net Studying how modifications to the carboxylic acid or hydroxyl group impact its properties would provide deeper insights and could lead to the identification of compounds with enhanced activity or novel applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYROQQYOBGRHON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Identity and Properties

The fundamental properties of 2-Ethyl-5-hydroxybenzoic acid are compiled from established chemical databases.

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 52008-91-0 | sigmaaldrich.comnih.gov |

| Molecular Formula | C₉H₁₀O₃ | nih.gov |

| Molecular Weight | 166.17 g/mol | nih.gov |

| Melting Point | 155-156 °C | sigmaaldrich.com |

| SMILES | CCC1=C(C=C(C=C1)O)C(=O)O | nih.gov |

| InChI | InChI=1S/C9H10O3/c1-2-6-3-4-7(10)5-8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | nih.gov |

| InChIKey | OYROQQYOBGRHON-UHFFFAOYSA-N | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

Detailed Research Findings

Conventional Synthetic Routes for Substituted Benzoic Acids

Traditional methods for synthesizing substituted benzoic acids have been refined over decades, offering reliable pathways to a wide array of molecular structures. These routes often involve multi-step processes, including carboxylation of phenolic precursors, hydrolysis of esters, and oxidation of side chains.

Kolbe-Schmitt Reaction and its Derivatives

The Kolbe-Schmitt reaction stands as a classic and industrially significant method for the synthesis of hydroxybenzoic acids. wikipedia.orgnumberanalytics.com This carboxylation reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. wikipedia.org The regioselectivity of the carboxylation—whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group—is influenced by factors such as the nature of the alkali metal counter-ion and the reaction temperature. jk-sci.com For instance, using sodium phenoxide typically favors the formation of salicylic (B10762653) acid (ortho-hydroxybenzoic acid), while potassium phenoxide tends to yield p-hydroxybenzoic acid. wikipedia.orggoogle.com

In the context of synthesizing this compound, the starting material would be 4-ethylphenol (B45693). The reaction would proceed by first forming the potassium salt of 4-ethylphenol, followed by carboxylation with CO2 under elevated temperature and pressure. The ethyl group at the 4-position would direct the incoming carboxyl group to one of the ortho positions. Due to steric hindrance from the ethyl group, carboxylation at the 2-position is expected.

The efficiency of the Kolbe-Schmitt reaction can be influenced by the presence of activating or deactivating groups on the phenol ring. Electron-donating groups generally enhance the reaction rate. sigmaaldrich.com The reaction is typically carried out at high temperatures (around 125-150°C) and pressures (up to 100 atm). wikipedia.orgmdpi.com

Table 1: Influence of Alkali Metal on Regioselectivity in the Kolbe-Schmitt Reaction of Phenol

| Alkali Metal | Predominant Isomer | Ortho:Para Ratio (Approximate) |

| Sodium (Na) | Salicylic Acid (ortho) | 90:10 |

| Potassium (K) | p-Hydroxybenzoic Acid (para) | 20:80 |

| Cesium (Cs) | p-Hydroxybenzoic Acid (para) | <10:>90 |

This table illustrates the general trend of regioselectivity based on the alkali metal used in the Kolbe-Schmitt reaction of unsubstituted phenol. The ratios can vary with reaction conditions.

Carboxylation of Phenolic Precursors

Beyond the Kolbe-Schmitt reaction, other methods for the direct carboxylation of phenols exist. One such approach involves the use of alkali metal hydrides to activate the phenolic compound, followed by reaction with carbon dioxide at atmospheric pressure. rsc.org This can be a more efficient method for producing aromatic hydroxycarboxylic acids with high yields. rsc.org For the synthesis of this compound, 4-ethylphenol could be treated with a strong base like sodium hydride to form the phenoxide, which would then react with CO2.

Another approach involves the use of organometallic reagents. However, these methods can be less direct and may require more stringent reaction conditions. The direct carboxylation of phenols remains an area of active research, with a focus on developing milder and more selective catalysts. researchgate.net

Ester Hydrolysis and Oxidation Pathways

An alternative strategy for the synthesis of substituted benzoic acids involves the hydrolysis of a corresponding ester. This is a common final step in a multi-step synthesis. For example, if ethyl 2-ethyl-5-hydroxybenzoate were synthesized, it could be hydrolyzed to the desired carboxylic acid using either acidic or basic conditions. nist.gov Alkaline hydrolysis, followed by acidification, is a frequently employed method. nih.gov

Oxidation of an appropriate precursor is another fundamental route. For instance, the oxidation of a toluene (B28343) derivative can yield benzoic acid. tpcj.org In the case of this compound, a potential precursor for oxidation could be a molecule with a more easily oxidizable group at the 1-position, while the ethyl and hydroxyl groups are already in place. However, a more direct oxidation pathway would involve the oxidation of the ethyl group of a precursor like 4-ethylphenol, though this can be challenging to control and may lead to other products. uq.edu.aunih.gov For example, the oxidation of 4-ethylphenol can lead to 1-(4-hydroxyphenyl)ethanol and subsequently to 4-hydroxyacetophenone under certain enzymatic or chemical conditions. nih.govresearchgate.net Further oxidation to the carboxylic acid would require specific and potent oxidizing agents.

Advanced and Green Chemistry Synthesis Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Green chemistry principles, such as the use of alternative energy sources, solvent-free conditions, and aqueous reaction media, are increasingly being applied to the synthesis of benzoic acid derivatives.

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianjpr.comijprdjournal.com The direct and rapid heating of the reaction mixture can enhance reaction rates and, in some cases, alter selectivity. asianjpr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 4-Hydroxybenzoic Acid Hydrazide

| Method | Reaction Time | Yield (%) | Solvent |

| Conventional Reflux | 2 hours | 65 | Ethanol |

| Microwave Irradiation | 3 minutes | 93 | None |

Data compiled from studies on the synthesis of 4-hydroxybenzoic acid hydrazide from ethyl 4-hydroxybenzoate (B8730719) and hydrazine (B178648) hydrate (B1144303), demonstrating the significant advantages of microwave-assisted synthesis. chemmethod.com

Solvent-Free and Aqueous Reaction Protocols

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free and aqueous reaction protocols is a key goal of green chemistry.

Solvent-free reactions, where the reactants themselves act as the reaction medium, can lead to simplified work-up procedures, reduced waste, and lower costs. jk-sci.com Such conditions have been successfully applied to various reactions, including esterifications and the synthesis of Schiff bases. jk-sci.com The carboxylation of phenols, a key step in the synthesis of hydroxybenzoic acids, has also been explored under solvent-free conditions, for example, by reacting dry powdered sodium or potassium ethyl carbonate with phenol. rsc.org

Aqueous synthesis is another attractive green chemistry approach, as water is an abundant, non-toxic, and non-flammable solvent. The synthesis of 2-hydroxybenzoic acid from phenol and CO2 has been demonstrated in aqueous heterogeneous photocatalytic systems. rsc.org While the direct aqueous synthesis of this compound has not been extensively reported, the development of water-tolerant catalysts and reaction conditions is an ongoing area of research that holds promise for the future of sustainable chemical manufacturing.

Catalytic Methodologies (e.g., Iron-Catalyzed Systems)

Iron-catalyzed reactions represent a significant advancement in the synthesis of benzoic acid derivatives due to iron's low cost and toxicity compared to other transition metals. These methodologies often involve the direct functionalization of C-H bonds or the use of readily available starting materials.

One notable approach is the iron-catalyzed oxidation of benzylic alcohols to the corresponding benzoic acids. rsc.org This method utilizes an iron(III) complex as the catalyst and hydrogen peroxide as the oxidant, offering a clean and straightforward route that produces water as the only byproduct. rsc.org While this specific method hasn't been detailed for this compound, the general principle of oxidizing a corresponding 2-ethyl-5-hydroxybenzyl alcohol could be applied.

Another relevant iron-catalyzed method involves the reaction of phenols with carbon tetrachloride and an alcohol in the presence of an iron catalyst to produce hydroxybenzoic acid esters. researchgate.netsciforum.net For instance, the reaction of phenol with carbon tetrachloride and ethanol, catalyzed by an Fe⁰-acetylacetone system, yields a mixture of ethyl salicylate (B1505791) (ethyl 2-hydroxybenzoate) and ethyl p-hydroxybenzoate. sciforum.net This suggests that a similar approach starting with 4-ethylphenol could potentially lead to the synthesis of this compound, although regioselectivity would be a critical factor to control. The mechanism is believed to involve the formation of iron(III) species in the reaction mixture. sciforum.net

Furthermore, iron complexes with bidentate N,O-ligands have been synthesized and shown to be effective catalysts for the one-pot oxidation of primary aromatic alcohols to carboxylic acids. rsc.org These systems demonstrate good to high yields and highlight the versatility of iron catalysts in organic synthesis. The development of such catalytic systems is crucial for creating more sustainable and efficient synthetic pathways for compounds like this compound.

Regioselective Synthesis of this compound

Achieving the desired substitution pattern, specifically the 2-ethyl and 5-hydroxy arrangement on the benzoic acid core, is a key challenge in the synthesis of this compound. Regioselectivity ensures that the correct isomer is formed, which is vital for its intended chemical and biological properties.

While specific literature detailing a highly regioselective synthesis for this compound is not abundant in the provided search results, general principles of electrophilic aromatic substitution can be applied to predict synthetic routes. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxyl group is a deactivating, meta-directing group. The ethyl group is a weakly activating, ortho-, para-directing group.

A plausible synthetic strategy would involve starting with a precursor that already has some of the desired substituents in place, and then introducing the remaining groups in a controlled manner. For example, starting with 4-ethylphenol, one could introduce the carboxyl group at the ortho position to the hydroxyl group. However, direct carboxylation of phenols can often lead to a mixture of isomers.

A more controlled approach might involve the synthesis of a precursor where the positions of the substituents are more defined. For instance, the synthesis of ethyl 2-bromo-5-hydroxybenzoate involves the esterification of 2-bromo-5-hydroxybenzoic acid. The bromination of ethyl 5-hydroxybenzoate can be controlled to selectively occur at the ortho position to the hydroxyl group using N-bromosuccinimide (NBS) in sulfuric acid, catalyzed by sodium sulfite. This demonstrates a method for achieving regioselective substitution. A subsequent step to replace the bromine with an ethyl group, for example through a cross-coupling reaction, could then yield the desired product.

The synthesis of quercetin (B1663063) and myricetin (B1677590) derivatives through regioselective esterification at the 3-hydroxy group highlights the use of enzymatic catalysts like Novozyme 435 to achieve high regioselectivity. nih.gov While this is an esterification reaction, it underscores the potential of biocatalysis in controlling the position of chemical modifications on complex molecules.

Preparative Routes for Structurally Related Ethyl-Hydroxybenzoic Acid Isomers and Derivatives

The synthesis of isomers and derivatives of ethyl-hydroxybenzoic acid is essential for structure-activity relationship studies and for accessing a broader range of chemical entities. The preparative routes for these compounds often involve similar chemical principles but are adapted to achieve different substitution patterns.

For instance, the synthesis of 2-ethyl-3-hydroxybenzoic acid can be achieved from 2-ethyl-3-methoxybenzoic acid. lookchem.com This suggests a route involving the ethylation of a methoxybenzoic acid precursor, followed by demethylation to reveal the hydroxyl group.

The synthesis of 4-hydroxybenzoic acid derivatives has been explored through various methods. One eco-friendly approach involves the microwave-assisted reaction of p-hydroxy ethyl benzoate (B1203000) with hydrazine hydrate to form the corresponding hydrazide, which can then be converted to Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.comchemmethod.com The synthesis of ethyl p-hydroxybenzoate itself can be catalyzed by compounds like (NH4)6[MnMo9O32]·8H2O. derpharmachemica.com

The synthesis of 3-hydroxybenzoic acid derivatives has been accomplished via a photochemical rearrangement of 6-substituted bicyclo[3.1.0]hex-3-en-2-ones. cdnsciencepub.com This method provides a unique entry into this class of isomers.

For 2,6-dihydroxybenzoic acid , a common synthetic method involves the carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene). chemicalbook.com A general procedure involves dissolving resorcinol in glycerol (B35011) and introducing carbon dioxide gas at elevated temperatures. chemicalbook.com

The synthesis of 5-ethyl-2-hydroxybenzoic acid is also documented. biosynth.com This isomer of this compound would require a different regiochemical control during synthesis.

Derivatives such as 2-{[ethyl(2-methoxyethyl)carbamoyl]amino}-5-hydroxybenzoic acid represent more complex structures where an amino group has been introduced and further functionalized. molport.com The synthesis of such derivatives would involve additional steps, likely starting from an aminohydroxybenzoic acid precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region of the spectrum typically shows signals for the three protons on the benzene ring. The ethyl group gives rise to a characteristic quartet and triplet pattern, while the hydroxyl and carboxylic acid protons appear as singlets, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ (ethyl) | ~1.2 | Triplet | ~7.5 |

| -CH₂ (ethyl) | ~2.6 | Quartet | ~7.5 |

| Aromatic H | ~6.8 - 7.5 | Multiplet | - |

| -OH (hydroxyl) | Variable | Singlet (broad) | - |

| -COOH (carboxylic acid) | Variable | Singlet (broad) | - |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. uib.noscielo.brsciepub.com For this compound, distinct signals are observed for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the two carbons of the ethyl group. uib.noscielo.brsciepub.com The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| -CH₃ (ethyl) | ~14 |

| -CH₂ (ethyl) | ~22 |

| Aromatic C (unsubstituted) | ~115 - 125 |

| Aromatic C (substituted) | ~130 - 160 |

| C=O (carboxylic acid) | ~170 |

Note: Exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei. scielo.brsciepub.comscience.govslideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, a key COSY correlation would be observed between the methyl and methylene (B1212753) protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons. sciepub.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum by linking them to their attached protons in the ¹H NMR spectrum. sciepub.comscience.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uib.no

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. semanticscholar.orgnih.gov This technique can distinguish between compounds with the same nominal mass but different chemical formulas, providing a high degree of confidence in the compound's identity. semanticscholar.orgnih.gov The exact mass of this compound (C₉H₁₀O₃) is 166.06299 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govscirp.org This technique is particularly useful for the analysis of volatile derivatives of this compound. The sample is first vaporized and separated on a GC column, and then the eluted components are introduced into the mass spectrometer. nih.gov The resulting mass spectrum shows the molecular ion peak and a characteristic fragmentation pattern. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (-COOH) or the ethyl group (-CH₂CH₃). researchgate.net

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, carboxylic acid, and substituted aromatic moieties.

The presence of a carboxylic acid functional group gives rise to several characteristic and easily identifiable bands. A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O–H stretching vibration of the carboxylic acid, which typically participates in hydrogen bonding, leading to the significant broadening of the peak. libretexts.orglibretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, sharp absorption band typically found between 1760-1690 cm⁻¹. libretexts.orglibretexts.org Furthermore, the C–O stretching vibration associated with the carboxylic acid group is expected to appear in the 1320-1210 cm⁻¹ range. libretexts.orglibretexts.org

The phenolic hydroxyl (–OH) group also presents a characteristic O–H stretching band. When not involved in strong hydrogen bonding, this appears as a sharper band around 3600 cm⁻¹, but intramolecular or intermolecular hydrogen bonding, which is likely in the solid state, will broaden it and shift it to a lower frequency, often overlapping with the carboxylic acid's O-H band. msu.edu

The aromatic nature of the compound is confirmed by several signals. The aromatic C–H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). libretexts.orgvscht.cz In-ring C–C stretching vibrations of the benzene ring usually produce a set of bands in the 1600-1400 cm⁻¹ region. vscht.cz The substitution pattern on the benzene ring also gives rise to characteristic C–H "out-of-plane" (oop) bending vibrations in the 900-675 cm⁻¹ fingerprint region, which can help confirm the arrangement of substituents. libretexts.org The ethyl group contributes C-H stretching vibrations from its methyl and methylene components, which are expected just below 3000 cm⁻¹. derpharmachemica.com

Table 1: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3300–2500 | O–H Stretch | Carboxylic Acid (H-bonded) | Strong, Very Broad |

| ~3600 | O–H Stretch | Phenolic Hydroxyl | Moderate, Sharp (can be broad if H-bonded) |

| 3100–3000 | C–H Stretch | Aromatic | Weak to Medium |

| <3000 | C–H Stretch | Ethyl Group (Aliphatic) | Medium |

| 1760–1690 | C=O Stretch | Carboxylic Acid | Strong, Sharp |

| 1600–1400 | C–C Stretch | Aromatic Ring | Medium to Weak |

| 1440–1395 | O–H Bend | Carboxylic Acid | Medium |

| 1320–1210 | C–O Stretch | Carboxylic Acid | Medium |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The UV-Vis spectrum of this compound is dictated by the electronic structure of the substituted benzene ring, which is conjugated with the carboxylic acid group.

Hydroxybenzoic acids typically display absorption maxima (λmax) in the range of 200–290 nm. researchgate.net The spectrum is expected to show absorptions corresponding to π→π* transitions associated with the aromatic ring and the carbonyl group, and a weaker n→π* transition for the carbonyl group. Influences of substituents on the ultraviolet absorption of benzoic acid have been studied, and both the hydroxyl and ethyl groups act as auxochromes, which can modify the position and intensity of the absorption bands. researchgate.net

The primary absorption bands are due to π→π* transitions within the benzene ring. For substituted benzoic acids, these transitions are often referred to as the E-band (ethylenic) and B-band (benzenoid). researchgate.net The hydroxyl and ethyl groups, being electron-donating, are expected to cause a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzoic acid. nist.gov A weaker absorption band, corresponding to the n→π* transition of the carbonyl group, may also be observed, though it is often obscured by the more intense π→π* bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Region (nm) |

| π→π | Aromatic Ring / Carbonyl | ~200–290 |

| n→π | Carbonyl Group | >290 (often weak and may be obscured) |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Single-crystal X-ray diffraction (SCXRD) analysis offers an unambiguous determination of a molecule's solid-state structure. As of this writing, a single-crystal structure for this compound has not been reported in publicly accessible crystallographic databases.

However, an SCXRD analysis would provide critical data. It would confirm the planarity of the benzoic acid moiety and determine the conformation of the ethyl group relative to the ring. Crucially, it would reveal the intermolecular hydrogen bonding network, which is expected to be extensive. Carboxylic acids commonly form centrosymmetric dimers via hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a complex and stable three-dimensional supramolecular architecture. researchgate.net The crystallographic data obtained would include the crystal system, space group, and precise unit cell dimensions (a, b, c, α, β, γ).

Table 3: Illustrative Crystallographic Data Obtainable from SCXRD (Based on 2-Hydroxybenzoic Acid)

| Parameter | Example Data (from a related structure) | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | The specific symmetry elements within the unit cell. |

| a (Å) | 4.921 | Unit cell dimension along the a-axis. |

| b (Å) | 11.221 | Unit cell dimension along the b-axis. |

| c (Å) | 11.587 | Unit cell dimension along the c-axis. |

| β (°) | 90.304 | Angle of the unit cell. |

| Volume (ų) | 639.8 | Volume of a single unit cell. |

| Note: This data is for 2-hydroxybenzoic acid and serves only to illustrate the type of information generated by an SCXRD experiment. researchgate.net |

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample, identify crystalline phases, and assess purity. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint."

An experimental PXRD pattern for this compound is not currently available in the surveyed literature. Such a pattern would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The pattern is characterized by the positions (2θ values) and relative intensities of the diffraction peaks. This experimental pattern could be used for routine identification and quality control. If a single-crystal structure were known, its PXRD pattern could be calculated and compared with experimental data to confirm the bulk sample's identity and phase purity. acs.orggoogle.com

Table 4: Example of Data Presentation for a PXRD Pattern

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| [Example Value] | [Example Value] | [Example Value] |

| [Example Value] | [Example Value] | [Example Value] |

| [Example Value] | [Example Value] | [Example Value] |

| Note: This table is a template demonstrating how PXRD data is typically presented. Specific experimental data for this compound is not available. |

Theoretical and Computational Investigations of 2 Ethyl 5 Hydroxybenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied technique for studying hydroxybenzoic acids and their derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations, for instance using the B3LYP functional with a 6-31++G(d) basis set, can determine optimized molecular geometries, which have been shown to agree with experimental X-ray data for related compounds to within 2%. researchgate.net

Studies on various hydroxybenzoic acids reveal that their antioxidant and chemical properties are closely linked to their structure. researchgate.net The arrangement of hydroxyl and carboxylic acid groups on the benzene (B151609) ring influences bond dissociation enthalpies (BDE), ionization potentials, and proton affinities. researchgate.net For 2-Ethyl-5-hydroxybenzoic acid, DFT would be used to calculate these parameters, providing a thermodynamic basis for its reactivity, particularly its ability to act as a hydrogen atom donor or an electron acceptor. The spin density distribution in the resulting radical, a key aspect of antioxidant activity, can also be visualized. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov

FMO analysis is a standard component of computational studies on bioactive molecules. researchgate.net The HOMO energy corresponds to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. mdpi.com For hydroxybenzoic acids, the number and position of hydroxyl groups significantly impact these energy levels. mdpi.com The calculated electronic parameters derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com

Table 1: Representative Frontier Orbital Energies for Related Hydroxybenzoic Acids Data is illustrative of typical values obtained for hydroxybenzoic acid derivatives through DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2,3-Dihydroxybenzoic Acid | -8.932 | -4.413 | 4.519 |

| 2,5-Dihydroxybenzoic Acid | -8.711 | -4.322 | 4.389 |

| 3,4-Dihydroxybenzoic Acid | -8.643 | -4.512 | 4.131 |

| Gallic Acid (3,4,5-THB) | -9.111 | -4.876 | 4.235 |

This data, based on related compounds, suggests that this compound would have a significant energy gap, indicating a stable but reactive molecule capable of participating in charge-transfer interactions. nih.govmdpi.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E2). researchgate.net These interactions, particularly hyperconjugative ones, are crucial for molecular stability. researchgate.net

In studies of salicylic (B10762653) acid and its derivatives, NBO analysis reveals strong intramolecular hydrogen bonds and resonance-assisted stabilization. mdpi.com For this compound, NBO analysis would identify key interactions, such as the delocalization of electron density from the oxygen lone pairs of the hydroxyl and carboxyl groups into the aromatic ring's π* orbitals. This charge delocalization is fundamental to the compound's structure and reactivity. mdpi.com The analysis also provides atomic charges, clarifying which sites are more susceptible to electrophilic or nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Modeling and Docking Simulations

Molecular modeling and docking are powerful computational tools used to predict how a small molecule (ligand) might interact with a macromolecular target, typically a protein. These simulations are central to drug discovery and help in understanding the molecular basis of a compound's biological activity. mdpi.com

Molecular docking simulations place a ligand into the binding site of a protein and score the interaction. This process identifies the most likely binding pose and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts. nih.gov

For derivatives of 2-hydroxybenzoic acid, docking studies have been used to explore interactions with various protein targets. For example, in studies targeting the enzyme SIRT5, the carboxylate group of the ligand was found to form critical salt bridges and hydrogen bonds with residues like Arg105 and Tyr102, while the adjacent hydroxyl group formed hydrogen bonds with other residues like Val221. nih.gov Similar studies on COX-2 inhibitors show that the carboxylate group often orients toward key arginine residues in the active site. mdpi.com A protein-ligand interaction fingerprint can be generated to visualize these key contacts across multiple ligands, highlighting which residues are most important for binding. nih.gov For this compound, docking would predict its preferred orientation and key interactions within a given protein's active site, providing a hypothesis for its mechanism of action.

Beyond identifying interaction profiles, docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol. mdpi.com Lower values typically indicate a more favorable binding interaction. These predicted affinities allow for the comparison of different ligands and can guide the design of more potent molecules. mdpi.com

In studies of various benzoic acid derivatives targeting viral proteases or cyclooxygenase enzymes, a range of binding affinities have been predicted. mdpi.commdpi.com For instance, docking of salicylic acid into a COX-2 receptor yielded a binding affinity of -6.1 kcal/mol, while more complex derivatives showed improved affinities. mdpi.com The selectivity of a compound for one protein target over another can also be assessed by comparing the predicted binding affinities for different proteins. This is crucial in drug development to minimize off-target effects. Computational predictions for this compound would provide an initial estimate of its potential potency and selectivity against various biological targets.

Table 2: Representative Predicted Binding Affinities for Salicylic Acid Derivatives Against a Target Protein (COX-2) This table is illustrative and based on data for related non-steroidal anti-inflammatory drugs to demonstrate the type of output generated from docking studies. mdpi.com

| Compound | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) |

| Salicylic Acid | COX-2 (5F1A) | -6.1 |

| Derivative PS1 | COX-2 (5F1A) | -6.7 |

| Derivative PS2 | COX-2 (5F1A) | -7.2 |

| Derivative PS3 | COX-2 (5F1A) | -7.8 |

Ligand-Target Protein Interaction Profiling

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the time-dependent behavior of a molecular system, providing detailed insights into conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotational freedom of the ethyl and carboxyl groups, and the interactions of the hydroxyl and carboxylic acid moieties with their environment.

The process of an MD simulation involves defining a force field, which is a set of parameters that describe the potential energy of the atoms in the system. The forces on each atom are then calculated, and Newton's laws of motion are used to simulate the movement of the atoms over short time steps. By integrating these equations of motion, a trajectory of the molecule's positions and velocities over time is generated.

Furthermore, MD simulations can be employed to study the interaction of this compound with other molecules, such as solvents or biological macromolecules. By simulating the compound in an aqueous environment, for example, the hydrogen bonding patterns of the hydroxyl and carboxylic acid groups with water molecules can be characterized. This provides insight into its solubility and the initial steps of its interaction in a biological context.

In Silico Prediction of Spectroscopic Parameters and Experimental Validation

The prediction of spectroscopic parameters through computational methods is a crucial step in the characterization of new or unstudied compounds. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. scirp.orgresearchgate.net These theoretical predictions serve as a valuable guide for the interpretation of experimental spectra.

For this compound, DFT calculations would involve optimizing the molecule's geometry to find its lowest energy conformation. Following this, properties like NMR shielding tensors and vibrational frequencies can be calculated. The predicted NMR chemical shifts for ¹H and ¹³C nuclei can then be compared with experimental data to confirm the molecular structure. Similarly, predicted IR spectra can help in assigning the vibrational modes observed in experimental FTIR or Raman spectroscopy. scirp.org

While a dedicated computational spectroscopic study for this compound is not present in the reviewed literature, theoretical studies on similar molecules like other hydroxybenzoic acid isomers have shown that DFT methods can accurately predict spectroscopic properties. ju.edu.jomdpi.com For instance, the calculated vibrational frequencies for the C=O stretching mode of the carboxylic acid and the O-H stretching of the hydroxyl group can be correlated with experimental IR bands.

The validation of these in silico predictions against experimental data is a critical part of the scientific process. Any discrepancies between the predicted and observed spectra can point towards specific molecular interactions in the experimental sample, such as intermolecular hydrogen bonding, which may not have been fully accounted for in the computational model of an isolated molecule.

Table 1: Predicted Spectroscopic Parameters (Illustrative) This table illustrates the type of data that would be generated from an in silico spectroscopic study. The values are not from a specific study on this compound and are for demonstrative purposes only.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (ppm) - OH | 9.0 - 11.0 |

| ¹H NMR Chemical Shift (ppm) - COOH | 11.0 - 13.0 |

| ¹³C NMR Chemical Shift (ppm) - C=O | 170 - 175 |

| IR Frequency (cm⁻¹) - O-H stretch | 3200 - 3600 |

| IR Frequency (cm⁻¹) - C=O stretch | 1680 - 1720 |

Computational Approaches to Pharmacokinetic Properties (ADME) Predictions

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential component of modern drug discovery and chemical safety assessment. These computational models provide an early indication of a compound's likely pharmacokinetic behavior in a biological system. For this compound, various molecular descriptors can be calculated to predict its ADME profile.

Several of these descriptors are available through computational tools and databases like PubChem. nih.gov These predictions are based on the molecule's structure and are derived from quantitative structure-activity relationship (QSAR) models, which correlate molecular features with experimental ADME data from a large set of compounds. nih.gov

Key predicted ADME-related properties for this compound include its lipophilicity (often expressed as a logarithm of the partition coefficient, e.g., XLogP3), which affects its absorption and distribution. The topological polar surface area (TPSA) is another important descriptor that correlates with a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors influences the compound's solubility and binding characteristics.

Table 2: In Silico Predicted ADME-Related Properties of this compound The following table presents computationally predicted properties relevant to the ADME profile of this compound.

| Property | Predicted Value | Reference |

| Molecular Weight | 166.17 g/mol | nih.gov |

| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 57.5 Ų | nih.govchemscene.com |

These predicted values suggest that this compound has molecular properties that are generally favorable for oral bioavailability, according to common guidelines used in drug discovery. For example, its molecular weight is well below 500 g/mol , and its XLogP3 value is below 5. The TPSA and hydrogen bond counts are also within ranges typically associated with good membrane permeability and solubility. However, these are only predictions and would require experimental validation.

Biological Activity Profiles and Mechanistic Elucidation of 2 Ethyl 5 Hydroxybenzoic Acid and Its Derivatives in Vitro and Preclinical Models

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds, including derivatives of hydroxybenzoic acid, is a cornerstone of their biological activity. This activity is primarily governed by their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing cellular damage to crucial biomolecules like lipids, proteins, and DNA. nih.gov While direct research on 2-Ethyl-5-hydroxybenzoic acid is limited, its structural similarity to other well-studied hydroxybenzoic acids, such as gentisic acid (2,5-dihydroxybenzoic acid), allows for informed inferences regarding its potential antioxidant mechanisms. mdpi.comresearchgate.net

Electron Transfer and Hydrogen Atom Transfer Pathways

The principal mechanisms by which phenolic antioxidants exert their effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, effectively quenching the radical. nih.gov The resulting phenoxyl radical is stabilized by resonance. ffhdj.com The SET mechanism involves the transfer of a single electron to the free radical, forming a radical cation from the antioxidant. mdpi.com

The prevalence of either HAT or SET is significantly influenced by the solvent environment. researchgate.net Theoretical studies on hydroxybenzoic acids suggest that in non-polar environments, the HAT mechanism is generally favored. researchgate.netpreprints.org Conversely, in polar solvents like water, the Sequential Proton Loss Electron Transfer (SPLET) mechanism, a pathway related to SET, is more predominant. researchgate.netpreprints.org In the SPLET pathway, the phenolic hydroxyl group first deprotonates to form a phenoxide anion, which then donates an electron to the free radical. mdpi.com Given that biological systems are aqueous environments, the SPLET mechanism is likely a significant contributor to the antioxidant activity of hydroxybenzoic acids in vivo.

For this compound, the presence of the hydroxyl group is the key determinant of its potential antioxidant activity through these pathways. The ethyl group, being an electron-donating group, may also influence the ease of hydrogen or electron donation, a factor further explored in the subsequent section.

Influence of Hydroxyl Group Position and Substitution on Activity

The antioxidant potency of hydroxybenzoic acid derivatives is intricately linked to the number and position of hydroxyl groups on the benzene (B151609) ring, as well as the nature of other substituents. mdpi.commdpi.com Generally, an increase in the number of hydroxyl groups correlates with enhanced antioxidant activity. mdpi.comnih.gov For instance, dihydroxybenzoic acids typically exhibit greater antioxidant potential than monohydroxybenzoic acids. researchgate.net

The relative positioning of the hydroxyl groups is also critical. Hydroxybenzoic acids with hydroxyl groups in the ortho (e.g., 2,3-dihydroxybenzoic acid) or para (e.g., 2,5-dihydroxybenzoic acid or gentisic acid) positions demonstrate higher antioxidant activity compared to those with meta-positioned hydroxyl groups (e.g., 3,5-dihydroxybenzoic acid). mdpi.com This is attributed to the ability of ortho and para hydroxyl groups to better stabilize the resulting phenoxyl radical through resonance. ffhdj.com

The presence of other substituents on the aromatic ring further modulates antioxidant activity. The carboxyl group (-COOH) is an electron-withdrawing group, which can negatively impact the hydrogen-donating ability of the hydroxyl group. ffhdj.comnih.gov However, the presence of electron-donating groups, such as alkyl or methoxy (B1213986) groups, can counteract this effect and potentially enhance antioxidant capacity. acs.org In the case of this compound, the ethyl group at the 2-position, being electron-donating, could potentially enhance the antioxidant activity of the hydroxyl group at the 5-position. However, steric hindrance from the ethyl group might also play a role in its interaction with free radicals. researchgate.net

| Compound | Hydroxyl Group Positions | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| 2,3-Dihydroxybenzoic Acid | ortho | High | mdpi.com |

| 2,5-Dihydroxybenzoic Acid (Gentisic Acid) | para | High | mdpi.com |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | ortho | High | mdpi.com |

| 3,5-Dihydroxybenzoic Acid | meta | Low | mdpi.com |

| 4-Hydroxybenzoic Acid | para | Low | mdpi.com |

Modulation of Antioxidant Enzyme Systems (e.g., Nrf2 Pathway)

Beyond direct radical scavenging, phenolic compounds can exert indirect antioxidant effects by modulating endogenous antioxidant defense systems. nih.gov A key mechanism in this process is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govmdpi.com Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. mdpi.com

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, in the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. researchgate.net This leads to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com

Anti-inflammatory Action and Molecular Pathway Modulation

The anti-inflammatory properties of hydroxybenzoic acids are well-documented and are closely linked to their antioxidant activities. researchgate.netthegoodscentscompany.com Inflammation is often associated with an overproduction of reactive oxygen species, and by quenching these radicals, these compounds can mitigate the inflammatory cascade. Furthermore, they can directly interact with and modulate key molecular pathways involved in inflammation.

Cyclooxygenase (COX) Isoform Inhibition Mechanisms (e.g., COX-1, COX-2)

Cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid into prostaglandins, which are potent pro-inflammatory mediators. ahajournals.org Salicylic (B10762653) acid (2-hydroxybenzoic acid), the primary metabolite of aspirin (B1665792), is known to inhibit COX activity. ahajournals.orgmedchemexpress.com While aspirin irreversibly inhibits both COX-1 and COX-2 by acetylation, salicylic acid exhibits a different, reversible inhibitory mechanism. ahajournals.org

Research has shown that salicylic acid and its derivatives can inhibit COX-2 activity. medchemexpress.commedchemexpress.com For instance, salicylic acid has been found to inhibit prostaglandin (B15479496) E2 release with an IC50 value of 5 µg/mL, an effect attributed to the inhibition of COX-2 activity. medchemexpress.com Gentisic acid (2,5-dihydroxybenzoic acid) has also been shown to possess anti-inflammatory properties by inhibiting the synthesis of prostaglandin-like compounds derived from COX-2. mdpi.com Given that this compound is a derivative of hydroxybenzoic acid, it is plausible that it may also exhibit inhibitory effects on COX isoforms, contributing to its potential anti-inflammatory action. The ethyl substitution might influence its binding affinity and selectivity towards COX-1 and COX-2. researchgate.net

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Aspirin | COX-1 | 5 µg/mL | medchemexpress.com |

| Aspirin | COX-2 | 210 µg/mL | medchemexpress.com |

| Salicylic Acid | COX-2 | ~5 µg/mL | medchemexpress.com |

| Diclofenac | COX-1 | 4 nM (human) | medchemexpress.com |

| Diclofenac | COX-2 | 1.3 nM (human) | medchemexpress.com |

Regulation of Pro-inflammatory Mediators and Cytokines

In addition to COX inhibition, hydroxybenzoic acids can modulate the inflammatory response by regulating the production and signaling of various pro-inflammatory mediators and cytokines. nih.gov This includes cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net

For example, gentisic acid has been shown to effectively suppress lipopolysaccharide-stimulated inflammatory responses in macrophages by controlling the production of nitric oxide and pro-inflammatory cytokines. koreascience.krnih.gov Protocatechuic acid (3,4-dihydroxybenzoic acid) exerts anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6 through the suppression of pathways involving NF-κB, MAPKs, and STAT3. mdpi.com Similarly, p-hydroxybenzoic acid has been demonstrated to lower the levels of TNF-α, IL-6, and IL-1β in models of intestinal inflammation. researchgate.net

These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. frontiersin.org By inhibiting NF-κB activation, hydroxybenzoic acid derivatives can effectively dampen the inflammatory response. nih.gov It is therefore reasonable to hypothesize that this compound could also exert anti-inflammatory effects by regulating the production of these key cytokines and modulating associated signaling pathways.

Enzymatic Inhibition and Modulation Beyond Inflammation

While direct research on the enzymatic inhibition profile of this compound is limited, the broader class of hydroxybenzoic acid derivatives has been investigated for its interaction with several key enzymes. This section reviews the available literature on related compounds, providing a potential framework for understanding the activity of this compound.

Cholinesterase (ChE) Inhibition Mechanisms

Derivatives of hydroxybenzoic acid (HBAc) have been identified as potential inhibitors of cholinesterases (ChEs), enzymes critical to the regulation of the neurotransmitter acetylcholine (B1216132). researchgate.netgenecards.org Impaired cholinergic transmission is a key feature of Alzheimer's disease, making ChE inhibitors a valuable therapeutic strategy. researchgate.netgenecards.org Studies on dual-target HBAc derivatives have shown that these compounds can act as both mitochondriotropic antioxidants and ChE inhibitors. researchgate.netgenecards.org

The inhibitory activity of these derivatives appears to be influenced by their chemical structure, particularly the length of carbon chain spacers. For instance, certain HBAc derivatives with shorter spacers (six to eight carbons) have demonstrated potent inhibition of butyrylcholinesterase (BChE), while those with longer ten-carbon chains are more effective against acetylcholinesterase (AChE). researchgate.netgenecards.orgnih.gov Molecular modeling and kinetic studies suggest that the most promising of these HBAc derivatives act as non-competitive inhibitors. researchgate.netgenecards.orgnih.gov This mechanism involves the inhibitor binding to a site on the enzyme other than the active site, which may include the peripheral active site (PAS). Binding to the PAS is also of interest as it may interfere with the non-cholinergic role of AChE in promoting the aggregation of amyloid-β plaques. researchgate.net

While specific IC₅₀ values for this compound are not available, research on related HBAc derivatives provides insight into their potential potency.

Table 1: Cholinesterase Inhibitory Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ Value | Inhibition Mechanism |

|---|---|---|---|

| HBAc Derivative (6-carbon spacer) | BChE | 85 ± 5 nM | Non-competitive |

| HBAc Derivative (8-carbon spacer) | BChE | 106 ± 5 nM | Non-competitive |

| HBAc Derivative (10-carbon chain) | AChE | 7.7 ± 0.4 µM | Non-competitive |

Decarboxylase Activity

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a molecule. The interaction of hydroxybenzoic acids with these enzymes has been noted in various biological contexts. For example, phenolic acid decarboxylases are responsible for the transformation of these acids in microorganisms. google.com Some bacteria can perform non-oxidative decarboxylation of p-hydroxybenzoate to phenol (B47542). google.com

In the context of enzymatic inhibition, gentisic acid (2,5-dihydroxybenzoic acid), a structural isomer of the dihydroxy form of the title compound, was found in an extract of Hibiscus rosa-sinensis to inhibit ornithine decarboxylase (ODC), a rate-limiting enzyme in tumor promotion. nih.gov Enzymes of the decarboxylase class are utilized in the synthesis of various chemicals, including other carboxylic acids, through biocatalysis. google.com Specific research detailing the interaction between this compound and decarboxylases is not prominently featured in the current literature.

Other Relevant Enzyme Interactions (e.g., UDPG, Glucuronyl Transferases)

UDP-glucuronosyltransferases (UGTs) are crucial phase II metabolic enzymes that conjugate small, lipophilic molecules like steroids, bilirubin, and xenobiotics with glucuronic acid, increasing their water solubility and facilitating their excretion. genecards.orgpsu.edu This process, known as glucuronidation, is a major pathway for the metabolism of phenolic compounds. genecards.org

Studies have shown that UGTs can glycosylate a variety of benzoic acid derivatives. oup.com For example, human UGTs are known to catalyze the glucuronidation of estrogens and the active metabolite of the anticancer drug irinotecan, SN-38. genecards.org Plant UGTs have been shown to glycosylate salicylic acid (2-hydroxybenzoic acid) and other derivatives at their hydroxyl groups. oup.com The metabolism of parabens, which are esters of p-hydroxybenzoic acid, involves their hydrolysis back to p-hydroxybenzoic acid, which is then subject to conjugation by UGTs. researchgate.net This indicates that the carboxyl and hydroxyl groups on the benzoic acid ring are common targets for UGTs. genecards.orgresearchgate.net Although direct evidence for this compound is lacking, its structure suggests it could be a substrate for UGT enzymes, undergoing conjugation at either the hydroxyl or carboxylic acid group.

Antimicrobial Efficacy and Mechanisms of Action

Phenolic acids, including hydroxybenzoic acid derivatives, are well-documented for their antimicrobial properties. mdpi.comdergipark.org.tr Their activity is attributed to their ability to disrupt microbial cell homeostasis. researchgate.netresearchgate.net While specific studies on this compound are scarce, research on related compounds provides a strong indication of its potential antimicrobial spectrum.

Antibacterial Activity Spectrum (Gram-positive and Gram-negative Bacteria)

Hydroxybenzoic acids have demonstrated broad-spectrum antibacterial activity. mdpi.com Generally, phenolic acids tend to be more potent against Gram-positive bacteria than Gram-negative bacteria. mdpi.com The antibacterial efficacy is influenced by the number and position of hydroxyl groups on the aromatic ring.

Studies on various dihydroxybenzoic acid (DHB) isomers show a range of minimum inhibitory concentrations (MIC) against common pathogens. For example, 2,4-DHB and 3,4-DHB have shown the strongest activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with MIC values of 2 mg/mL. mdpi.com Other isomers like 2,5-DHB and 2,6-DHB also show notable activity. mdpi.com A novel derivative, 5-(p-hydroxybenzoyl) shikimic acid, demonstrated moderate activity against methicillin-resistant Staphylococcus haemolyticus and E. coli with an MIC of 100 µg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Hydroxybenzoic Acid Derivatives (MIC in mg/mL)

| Compound | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | P. aeruginosa (Gram -) |

|---|---|---|---|---|

| 2,3-dihydroxybenzoic acid | 5 | 3 | 5 | 6 |

| 2,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 |

| 2,5-dihydroxybenzoic acid | 4 | 3 | 3 | 4 |

| 2,6-dihydroxybenzoic acid | 4 | 3 | 3 | 4 |

| 3,4-dihydroxybenzoic acid | 2 | 2 | 2 | 2 |

Source: mdpi.com

Antifungal Properties

The antifungal properties of benzoic acid and its derivatives have been recognized for over a century, leading to their use as preservatives in food and pharmaceuticals. researchgate.net The mechanism of action is thought to involve the inhibition of fungal-specific enzymes like CYP53. researchgate.net

Research on various hydroxybenzoic acids has confirmed their efficacy against fungal pathogens. For instance, several dihydroxybenzoic acid isomers, including 2,4-DHB and 3,4-DHB, have demonstrated activity against the yeast Candida albicans with a minimum inhibitory concentration (MIC) of 2 mg/mL. mdpi.com Similarly, 3,5-DHB was also effective against C. albicans at the same concentration. mdpi.com The antifungal activity can be influenced by substitutions on the phenyl ring. researchgate.net While direct data for this compound is not available, the consistent antifungal activity across its structural relatives suggests it may also possess such properties.

Table 3: Antifungal Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound | Candida albicans (MIC in mg/mL) |

|---|---|

| 2,3-dihydroxybenzoic acid | 6 |

| 2,4-dihydroxybenzoic acid | 2 |

| 2,5-dihydroxybenzoic acid | 4 |

| 2,6-dihydroxybenzoic acid | 4 |

| 3,4-dihydroxybenzoic acid | 2 |

Source: mdpi.com

Structure-Activity Relationships for Antimicrobial Potency

The antimicrobial efficacy of hydroxybenzoic acid derivatives is significantly influenced by their chemical structure. Specific structural modifications to the parent molecule can either enhance or diminish their activity against various microbial strains.

Key determinants of antimicrobial potency in this class of compounds include:

Lipophilicity : Increased lipophilicity often correlates with enhanced antimicrobial activity. For instance, a comparative analysis of hydroxybenzoic acid derivatives revealed that compounds with higher lipophilicity demonstrated greater antimicrobial effects. mdpi.com

Substituent Position and Type : The nature and position of substituent groups on the benzene ring are critical. Studies on thiosemicarbazide (B42300) derivatives of hydroxybenzoic acid found that those derived from salicylic acid (2-hydroxybenzoic acid) displayed the most potent antimicrobial activity. researchgate.net The antimicrobial response was also dependent on the type and position of the substituent on the phenyl ring. researchgate.net For example, while some derivatives like 3-farnesyl and 3-geranyl salicylic acid showed low activity against E. coli iastate.edu, others demonstrated that activity against Gram-positive bacteria was generally stronger than against Gram-negative bacteria. rjptonline.org

Alkyl Chain Length : The length of alkyl ester chains can modulate activity. In para-aminosalicylic acid (a related hydroxybenzoic acid), increasing the alkyl ester group from methyl to ethyl enhanced antimycobacterial activity, whereas a further increase to an isopropyl group led to a loss of activity, indicating a high degree of substrate specificity for mycobacterial esterases. nih.gov

Fused Heterocyclic Systems : The fusion of heterocyclic rings to the hydroxybenzoic acid core can significantly impact potency. Research on benzazole derivatives indicated that the fused heterocyclic nucleus was a crucial element for antimicrobial action. esisresearch.org

Table 1: Antimicrobial Activity of Selected Hydroxybenzoic Acid Derivatives

| Derivative Class | Microorganism | Activity/MIC Value | Reference |

|---|---|---|---|

| 5-(p-hydroxybenzoyl) shikimic acid | Methicillin-resistant Staphylococcus haemolyticus | MIC = 100 µg/mL | mdpi.com |

| 5-(p-hydroxybenzoyl) shikimic acid | Escherichia coli | MIC = 100 µg/mL | mdpi.com |

| Thiosemicarbazides of salicylic acid hydrazide | Gram-positive bacteria | Most potent among tested derivatives | researchgate.net |

| PAS ethyl ester | Mycobacterium tuberculosis | MIC = 2 µM | nih.gov |

| PAS methyl ester | Mycobacterium tuberculosis | MIC = 64 µM | nih.gov |

Anticarcinogenic and Cytotoxic Effects in In Vitro Cell Lines

Derivatives of hydroxybenzoic acid have demonstrated significant anticarcinogenic and cytotoxic activities against various cancer cell lines. These effects are mediated through the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cellular Proliferation and Viability

The cytotoxic potential of hydroxybenzoic acid derivatives has been evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test, which measures cell viability.

Research findings indicate that these compounds can inhibit the proliferation of a range of cancer cells. For example, 5-(Bis(3-(2-hydroxyethyl)-1H-indol-2-yl)methyl)-2-hydroxybenzoic acid (BHIMHA) was shown to inhibit the proliferation of A549 human lung carcinoma cells in a dose-dependent manner. dovepress.com While BHIMHA showed minimal cytotoxicity against non-carcinoma HaCaT cells (IC50 > 100 µM), its parent compound, benzoic acid, has demonstrated varying levels of cytotoxicity across ten different cancer cell lines, with IC50 values ranging from 85.54 µg/ml to 670.6 µg/ml after 48-hour exposure. dovepress.comresearchgate.netdergipark.org.tr

The structural features of the derivatives play a crucial role in their cytotoxic potency. A synthesized derivative of p-hydroxybenzoic acid, 2-Oxo-2-phenylethyl-4-(2-oxo-2-phenylethoxy) benzoate (B1203000), exhibited significant inhibition of cancer cell growth, ranging from 52.2% to 91.2%. preprints.org Furthermore, copper complexes bearing a carboxylic acid-functionalized hydroxybenzoic acid ligand showed greater cytotoxicity against MCF-7 breast cancer cells than related complexes with a nitrile group, suggesting the carboxylic acid moiety enhances anticancer activity. rsc.org

Table 2: Cytotoxic Activity of Hydroxybenzoic Acid and its Derivatives on Cancer Cell Lines

| Compound/Derivative | Cell Line | Effect/IC50 Value | Reference |

|---|---|---|---|

| Benzoic Acid | PC3 (Prostate Cancer) | IC50 = 85.54±3.17 µg/ml (48h) | researchgate.netdergipark.org.tr |

| Benzoic Acid | HUH7 (Liver Cancer) | IC50 = 670.6±43.26 µg/ml (48h) | researchgate.netdergipark.org.tr |

| BHIMHA | A549 (Lung Cancer) | Inhibited proliferation | dovepress.com |

| BHIMHA | HaCaT (Non-carcinoma) | IC50 > 100 µM | dovepress.com |

| Copper Complex (with -COOH) | MCF-7 (Breast Cancer) | Higher cytotoxicity than -CN analogue | rsc.org |

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of hydroxybenzoic acid derivatives are not limited to inhibiting proliferation; they also actively induce cell death through apoptosis and disrupt the cell cycle.

Mechanistic studies have revealed several key pathways:

Apoptosis Induction : Dihydroxybenzoic acid (DHBA) has been shown to induce apoptosis in colon cancer cells by elevating the levels of caspase-3, a critical executioner caspase in the apoptotic cascade. nih.gov The induction of apoptosis is a common mechanism for related compounds, which are believed to activate caspases and alter the expression of pro- and anti-apoptotic proteins. Some derivatives induce apoptosis through the generation of reactive oxygen species (ROS), leading to nuclear condensation and membrane destabilization. rsc.org Flow cytometry analysis using Annexin V staining confirms the induction of early apoptosis. rsc.orgtandfonline.com

Cell Cycle Arrest : Treatment of cancer cells with these derivatives can halt the cell cycle at specific checkpoints, preventing them from dividing. For example, DHBA was found to arrest HCT-116 and HCT-15 colon cancer cells in the S and G2/M phases of the cell cycle. This is often observed as an accumulation of cells in the sub-G0-G1 phase, which is indicative of apoptosis. nih.gov

HDAC Inhibition : Some hydroxybenzoic acid derivatives function as histone deacetylase (HDAC) inhibitors. A 5-(4-bromonaphthalene-1-sulfonamido)-2-hydroxybenzoic acid was identified as an inhibitor of HDAC6, a specific HDAC isoform, which led to dose-dependent apoptosis in leukemia cells. researchgate.net Inhibition of the HDAC3 enzyme by hydroxybenzoic acid in breast cancer cells has also been reported to promote apoptosis. dergipark.org.tr

Neuroprotective Mechanisms in Cellular Models

Beyond their antimicrobial and anticancer properties, derivatives of hydroxybenzoic acid exhibit promising neuroprotective effects, primarily through the mitigation of oxidative stress and the modulation of neurotransmitter systems.

Amelioration of Oxidative Stress in Neural Cells

Oxidative stress is a key factor in the pathogenesis of many neurodegenerative diseases. nih.gov Phenolic acids, including hydroxybenzoic acid derivatives, can protect neural cells through potent antioxidant actions. nih.govnih.gov

The mechanisms for ameliorating oxidative stress include:

Direct Radical Scavenging : These compounds can directly neutralize harmful reactive oxygen species (ROS). nih.gov The antioxidant capacity is closely linked to the number and position of hydroxyl groups on the aromatic ring. mdpi.com

Upregulation of Endogenous Antioxidant Enzymes : They can also exert indirect antioxidant effects by activating cellular defense pathways. One key pathway is the NRF2 signaling pathway, which upregulates the production of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov For example, p-hydroxybenzoic acid reduces ROS production, and ethyl ferulate, a related compound, protects neurons by inducing the Nrf2/heme oxygenase-1 (HO-1) pathway. nih.govnih.gov

Protection Against Cytotoxicity : In cellular models of neurodegeneration, such as human neuroblastoma SH-SY5Y cells exposed to oxidative insults, these compounds have been shown to prevent neuronal apoptosis by reducing ROS levels and inhibiting caspase-3 activation. nih.gov Specifically designed mitochondriotropic antioxidants based on a hydroxybenzoic acid scaffold have effectively prevented amyloid-beta-induced cytotoxicity. frontiersin.org

Modulation of Neurotransmitter Systems

Hydroxybenzoic acid derivatives can influence the function of the central nervous system by modulating key neurotransmitter systems, which is a critical strategy for treating neurological and psychiatric disorders. frontiersin.org

Key modulatory effects include:

Cholinesterase Inhibition : Several hydroxybenzoic acid derivatives act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine. frontiersin.orgnih.gov Since reduced acetylcholine levels are a hallmark of Alzheimer's disease, inhibiting these enzymes is a valuable therapeutic target. mdpi.com Studies have identified derivatives that act as potent, non-competitive, and reversible cholinesterase inhibitors, with IC50 values in the micromolar range. frontiersin.orgnih.gov

Monoamine Oxidase (MAO) Inhibition : Certain derivatives can inhibit monoamine oxidase (MAO), an enzyme responsible for breaking down monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. frontiersin.orgmdpi.com By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is a mechanism shared with many antidepressant drugs.

Regulation of Neurotransmitter Levels : Research has shown that supplementation with plant extracts rich in phenolic acids can lead to an increase in brain monoamine neurotransmitters, including dopamine and serotonin. researchgate.net This modulation can positively influence mood and behavior. mdpi.com

Table 3: Cholinesterase Inhibitory Activity of Hydroxybenzoic Acid Derivatives

| Derivative | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| AntiOxBEN1 (Catechol derivative) | BChE | 85 ± 5 nM | frontiersin.org |

| Compound 17 (10-carbon spacer) | AChE | 7.7 ± 0.4 µM | frontiersin.org |

| Compound 18 (10-carbon spacer) | AChE | 7.2 ± 0.5 µM | frontiersin.org |

| Various Hydroxybenzoic Acids | AChE | 5.50 to 34.19 µmol/µmol of AChE | nih.gov |

Biotechnological Production and Enzymatic Transformations

Microbial Biosynthesis of Hydroxybenzoic Acids

Microbial synthesis of HBAs is centered around the chorismate node of the shikimate pathway, which is the gateway to aromatic compounds in bacteria and plants. sciepublish.comfrontiersin.org By introducing and optimizing specific enzymatic steps, microbial hosts can be programmed to efficiently produce various HBA isomers.

Escherichia coli is a favored host for the production of HBAs due to its well-understood genetics and metabolism. jmb.or.kr Researchers have successfully engineered E. coli to synthesize 2-hydroxybenzoic acid (2-HBA), 3-hydroxybenzoic acid (3-HBA), and 4-hydroxybenzoic acid (4-HBA). sciepublish.com